Dodecyldimethylphosphine oxide

Description

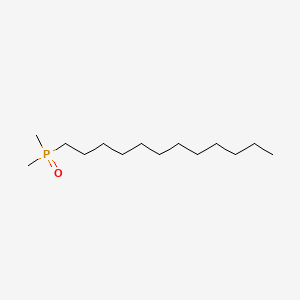

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-dimethylphosphoryldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDULKZCBGMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073936 | |

| Record name | Phosphine oxide, dodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-95-4 | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, dodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodecyldimethylphosphine Oxide (CAS 871-95-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, physicochemical properties, and applications of dodecyldimethylphosphine oxide, a versatile surfactant with significant potential in chemical research and pharmaceutical sciences.

This compound (CAS 871-95-4), also known as DDMPO or lauryldimethylphosphine oxide, is an organophosphorus compound that has garnered considerable interest for its utility as a nonionic or zwitterionic surfactant. Its unique amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide headgroup, makes it a valuable tool in a variety of scientific applications, including the solubilization of proteins, as a component in detergents and emulsifiers, and as a ligand in coordination chemistry. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on methodologies relevant to researchers in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound is a stable compound that can exist as a colorless to pale yellow liquid or a white crystalline solid. It is soluble in organic solvents and exhibits limited solubility in water. Its key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 871-95-4[1] |

| Molecular Formula | C₁₄H₃₁OP[1][2] |

| Molecular Weight | 246.37 g/mol [2] |

| IUPAC Name | Dodecyl(dimethyl)phosphine oxide |

| Synonyms | Lauryldimethylphosphine oxide, DDMPO, APO-12 |

| Physicochemical Property | Value | Reference |

| Melting Point | 80-82 °C | |

| Critical Micelle Concentration (CMC) | ~10⁻⁴ M | [3] |

| Surface Tension at CMC (γ_CMC) | Varies with purity and conditions | |

| Aggregation Number | Estimated from dynamic surface elasticity | [4] |

| Enthalpy of Micelle Formation (in H₂O at 25°C) | 1.13 ± 0.14 kcal/mol |

Synthesis of this compound

The synthesis of alkyl dimethyl phosphine oxides, including this compound, typically involves the reaction of a Grignard reagent with a suitable phosphorus compound. A general synthetic approach is outlined below.[3]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dimethylphosphinyl chloride or a similar dimethylphosphine (B1204785) oxide precursor

-

Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)

-

Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are suspended in dry diethyl ether or THF. A solution of 1-bromododecane in the same dry solvent is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

-

Reaction with Phosphorus Precursor: The freshly prepared dodecylmagnesium bromide solution is cooled in an ice bath. A solution of dimethylphosphinyl chloride in dry diethyl ether or THF is then added dropwise with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.

Applications in Research and Drug Development

Protein Solubilization

This compound is a valuable detergent for the solubilization and purification of membrane proteins. Its nonionic to zwitterionic character at different pH values allows for the gentle disruption of cell membranes and the stabilization of protein structures in solution.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis/Solubilization Buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors)

-

This compound (DDMPO) stock solution (e.g., 10% w/v)

-

Ultracentrifuge

-

Equipment for protein analysis (e.g., SDS-PAGE, Western blot)

Procedure:

-

Preparation of Cell Lysate/Membrane Suspension: Resuspend the cell paste or membrane fraction in a suitable lysis buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Add the DDMPO stock solution to the lysate/suspension to achieve the desired final concentration. A typical starting point is 1-2% (w/v), but the optimal concentration should be determined empirically.

-

Solubilization: Incubate the mixture at 4°C for 1-4 hours with gentle agitation.

-

Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

Role in Drug Delivery Systems

The self-assembly of this compound into micelles in aqueous solutions presents opportunities for its use in drug delivery systems. The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability and stability. Research in this area is ongoing, exploring the loading capacity and release kinetics of various drug molecules from DDMPO micelles.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted surfactant with a growing number of applications in both fundamental research and the pharmaceutical industry. Its well-defined amphiphilic character, coupled with its stability, makes it a powerful tool for scientists working with proteins and developing novel drug formulations. Further research into its micellar properties and interactions with biological systems is likely to uncover even more applications for this versatile molecule.

References

- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic Surface Elasticity of Micellar and Nonmicellar Solutions of Dodecyldimethyl Phosphine Oxide. Longitudinal Wave Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dodecyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyldimethylphosphine oxide (DDMPO) is a non-ionic surfactant with significant applications in biochemical research, particularly in the solubilization, stabilization, and crystallization of membrane proteins. Its amphiphilic nature, combining a long hydrophobic dodecyl chain with a polar dimethylphosphine (B1204785) oxide headgroup, allows it to effectively mimic the lipid bilayer environment, thereby preserving the native structure and function of membrane proteins. This technical guide provides a comprehensive overview of the synthesis and purification of DDMPO, including detailed experimental protocols, quantitative data, and characterization methods. Furthermore, it explores the compound's interaction with cellular membranes, a key aspect of its utility in biological and pharmaceutical research.

Introduction

This compound is an organophosphorus compound with the chemical formula C₁₄H₃₁OP.[1] It belongs to the class of tertiary phosphine (B1218219) oxides, which are known for their chemical stability.[2] The unique molecular structure of DDMPO, featuring a C12 alkyl chain and a highly polar phosphine oxide group, imparts surfactant properties that are highly valued in the study of integral membrane proteins.[3][4] These proteins, embedded within the lipid bilayer of cells, are notoriously difficult to study in vitro due to their hydrophobicity. DDMPO facilitates their extraction from the membrane and maintains their solubility in aqueous solutions, a critical step for structural and functional analyses, including X-ray crystallography.[3] This guide details reliable methods for the laboratory-scale synthesis and purification of DDMPO, ensuring high purity for sensitive biological applications.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of long-chain alkyl dimethylphosphine oxides like DDMPO: the Grignard reaction and the oxidation of the corresponding tertiary phosphine.

Method 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, dodecylmagnesium bromide, with dimethylphosphinyl chloride. The Grignard reagent is prepared in situ from 1-bromododecane (B92323) and magnesium metal.

Step 1: Preparation of Dodecylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

-

Add anhydrous diethyl ether as the solvent.

-

Slowly add a solution of 1-bromododecane (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once the reaction begins, as evidenced by the disappearance of the magnesium and gentle refluxing, continue the addition of 1-bromododecane at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Dimethylphosphinyl Chloride

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[5]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method 2: Oxidation of Dodecyldimethylphosphine

This two-step method first involves the synthesis of dodecyldimethylphosphine, followed by its oxidation to the corresponding phosphine oxide.

Step 1: Synthesis of Dodecyldimethylphosphine

This intermediate can be prepared by reacting dodecylmagnesium bromide (prepared as in Method 1, Step 1) with chlorodimethylphosphine. The reaction conditions are similar to those described in Method 1, Step 2.

Step 2: Oxidation to this compound

-

Dissolve the crude dodecyldimethylphosphine in a suitable solvent such as acetone (B3395972) or a mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.1 molar equivalents) dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the signal corresponding to the starting phosphine has disappeared.[6]

-

Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The primary methods for purifying DDMPO are column chromatography and recrystallization.

Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for purifying DDMPO.[7]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude DDMPO in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent like methanol (B129727) or isopropanol.[8] The polarity of the eluent should be chosen based on the polarity of the impurities to be removed.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a suitable method for final purification if a suitable solvent system can be found.

-

Dissolve the crude or partially purified DDMPO in a minimum amount of a hot solvent in which it is soluble. Potential solvents include acetone, ethyl acetate, or a mixture of polar and non-polar solvents.

-

Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

The purity and identity of the synthesized DDMPO should be confirmed by analytical techniques.

| Technique | Parameter | Expected Value/Observation |

| ³¹P NMR | Chemical Shift (δ) | The chemical shift for tertiary phosphine oxides typically appears in the range of +20 to +60 ppm relative to 85% H₃PO₄.[9] |

| ¹H NMR | Integration and Multiplicity | The spectrum should show characteristic signals for the dodecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and a doublet for the two methyl groups attached to the phosphorus atom due to P-H coupling. |

| Mass Spectrometry | Molecular Ion Peak | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DDMPO (246.37 g/mol ).[1] |

| Melting Point | Melting Point Range | A sharp melting point indicates high purity. The literature value can be used as a reference. |

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of DDMPO.

Interaction with Cellular Membranes

DDMPO's utility in biological research stems from its ability to interact with and solubilize cellular membranes. This process is crucial for the study of membrane proteins.

Caption: DDMPO interaction with and solubilization of a cellular membrane.

Applications in Research and Drug Development

The primary application of high-purity DDMPO is in the field of structural biology, specifically for the solubilization and crystallization of membrane proteins.[3] By replacing the native lipid environment with a detergent micelle, DDMPO prevents the aggregation of these hydrophobic proteins in aqueous solutions, allowing for their purification and subsequent structural determination by techniques such as X-ray crystallography and cryo-electron microscopy.

The resulting three-dimensional structures of membrane proteins are invaluable for:

-

Understanding Biological Processes: Elucidating the mechanisms of transport, signaling, and catalysis at the cellular level.

-

Structure-Based Drug Design: Identifying and characterizing binding sites for potential drug candidates. The interaction of small molecules with membrane proteins, such as ion channels and G-protein coupled receptors (GPCRs), is a cornerstone of modern drug discovery.

-

Biophysical Studies: Investigating protein-lipid interactions and the dynamics of membrane proteins.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis and purification of this compound are achievable through established organophosphorus chemistry. The Grignard reaction and the oxidation of the corresponding tertiary phosphine represent viable synthetic routes. Careful purification by column chromatography and/or recrystallization is crucial to obtain a product of high purity, which is essential for its applications in the sensitive field of membrane protein research. The ability of DDMPO to solubilize and stabilize membrane proteins continues to make it an indispensable tool for researchers in structural biology and drug development, enabling the elucidation of molecular structures that are critical for understanding health and disease.

References

- 1. This compound | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrostatic effects on deposition of multiple phospholipid bilayers at oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 9. 31P [nmr.chem.ucsb.edu]

Dodecyldimethylphosphine oxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on dodecyldimethylphosphine oxide, a non-ionic surfactant utilized in various research and development applications.

Core Molecular Information

This compound is an organophosphorus compound characterized by a long dodecyl chain, conferring hydrophobic properties, and a polar phosphine (B1218219) oxide group, which imparts hydrophilicity. This amphipathic nature makes it an effective surfactant.

Molecular Formula and Weight:

The chemical formula for this compound is C14H31OP.[1][2] Its molecular weight is 246.37 g/mol .[1]

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C14H31OP | PubChem[1], CymitQuimica[2] |

| Molecular Weight | 246.37 g/mol | PubChem[1] |

| IUPAC Name | 1-dimethylphosphoryldodecane | PubChem[1] |

| CAS Number | 871-95-4 | PubChem[1] |

Logical Relationship of Molecular Components

The structure of this compound is fundamental to its function as a surfactant. The following diagram illustrates the relationship between its constituent parts.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dodecyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dodecyldimethylphosphine oxide (DPO), a nonionic surfactant. DPO's amphiphilic nature, stemming from its long hydrophobic dodecyl chain and polar phosphine (B1218219) oxide head group, allows it to self-assemble into micelles in aqueous solutions. Understanding the CMC is crucial for its application in various fields, including drug delivery, material science, and colloid chemistry.

Quantitative Data Summary

The critical micelle concentration of this compound is influenced by factors such as temperature. The following table summarizes the thermodynamic quantities of micellization for DPO.

| Parameter | Value at 25°C | Unit |

| Critical Micelle Concentration (CMC) | ~2.2 | mmol/L |

| Enthalpy of Micellization (ΔHm) | +1.8 | kcal/mol |

| Gibbs Free Energy of Micellization (ΔG°m) | -6.2 | kcal/mol |

| Entropy of Micellization (TΔS°m) | +8.0 | kcal/mol |

Note: Data is derived from studies on the homologous series of n-alkyl(dimethyl)phosphine oxides.[1]

Conceptual Framework of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, this compound molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic phosphine oxide heads remain exposed to the aqueous environment. This aggregation leads to the formation of spherical micelles.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method depends on the physicochemical properties of the surfactant and the available instrumentation.[2][3][4]

Surface Tension Method

This is a classic and widely used method for determining the CMC of surface-active agents.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles.[4]

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in high-purity water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of pure water as a reference.

-

Sequentially measure the surface tension of each prepared DPO solution, starting from the most dilute to minimize cross-contamination.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DPO concentration. The resulting graph will show two intersecting lines. The concentration at the point of intersection is the CMC.

Conductivity Method

This method is suitable for ionic surfactants and can be adapted for nonionic surfactants if there is a significant change in the mobility of charge carriers upon micellization.

Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, there is a distinct break in the plot of conductivity versus concentration at the CMC, as the mobility of the surfactant molecules changes upon aggregation into micelles.[1][2]

Detailed Methodology:

-

Preparation of Solutions: As with the surface tension method, prepare a series of DPO solutions of varying concentrations.

-

Instrumentation: A conductivity meter with a temperature-controlled cell is required.

-

Measurement:

-

Calibrate the conductivity meter using standard solutions.

-

Measure the conductivity of each DPO solution.

-

-

Data Analysis: Plot the specific or molar conductivity against the surfactant concentration. The CMC is identified as the concentration where a sharp change in the slope of the plot occurs.[5]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.

Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelle, leading to a detectable change in its fluorescence properties.[6][7]

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of DPO solutions and add a small, constant amount of a fluorescent probe (e.g., pyrene) to each.

-

Instrumentation: A fluorescence spectrophotometer is used.

-

Measurement:

-

Excite the probe at an appropriate wavelength and record the emission spectrum for each solution.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the local environment.

-

-

Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) or the wavelength of maximum emission as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.[6]

Generalized Experimental Workflow

The determination of the CMC, regardless of the specific technique, generally follows a consistent workflow.

References

- 1. Thermodynamics of micellization of homologous series of n-alkyl methyl sulphoxides and n-alkyl(dimethyl)phosphine oxides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

The Behavior of Dodecyldimethylphosphine Oxide Surfactant in Aqueous Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyldimethylphosphine oxide (DDAO) is a nonionic surfactant of significant interest in various scientific and industrial applications, including the solubilization of membrane proteins for structural studies and as a component in advanced drug delivery systems. Its unique properties, stemming from the highly polar phosphine (B1218219) oxide headgroup and a C12 hydrophobic tail, dictate its self-assembly behavior in aqueous environments. This technical guide provides an in-depth analysis of the surfactant behavior of DDAO in water, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key processes to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to this compound (DDAO)

This compound (C₁₄H₃₁OP) is an organophosphorus compound featuring a long hydrophobic dodecyl chain and a polar phosphine oxide functional group.[1] This amphiphilic structure enables it to act as a surfactant, reducing surface tension at interfaces.[1] DDAO is noted for its stability under a variety of conditions.[1] While sharing the same acronym, it is important to distinguish this compound from its more commonly studied amine analog, dodecyldimethylamine oxide. The phosphine oxide headgroup imparts distinct characteristics, including a strong dipole moment and the capacity for potent hydrogen bonding with water.

Physicochemical Properties and Micellization in Water

The surfactant behavior of DDAO in water is characterized by the spontaneous formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is fundamental to its function in various applications.

Critical Micelle Concentration (CMC)

The CMC is a critical parameter that signifies the onset of micelle formation and a sharp change in the physicochemical properties of the surfactant solution. For nonionic surfactants like alkyldimethylphosphine oxides, the CMC is influenced by the length of the hydrophobic alkyl chain.[2]

Quantitative Data Summary: DDAO and Analogs

| Property | This compound (C12DMPO) | Decyl(dimethyl)phosphine oxide (C10PO) | Dodecyldimethylamine Oxide (DDAO - amine analog) |

| Critical Micelle Concentration (CMC) | Data not available in reviewed literature | Predicted to form spherocylindrical micelles at high concentrations[2] | ~1.1 mM[3] |

| Aggregation Number | Data not available in reviewed literature | - | - |

| Krafft Temperature | Data not available in reviewed literature | - | - |

| Micelle Shape | Expected to form spherical or spherocylindrical micelles | Spherocylindrical at high concentrations[2] | Prolate ellipsoidal[4] |

Note: Specific quantitative experimental data for the aggregation number and Krafft temperature of this compound were not available in the reviewed literature. Data for the amine analog is provided for comparative purposes.

Micelle Structure and Aggregation Number

Above the CMC, DDAO molecules aggregate to form micelles, with their hydrophobic tails oriented towards the core and the hydrophilic phosphine oxide groups facing the aqueous environment. The shape of these micelles can vary from spherical to more elongated structures like spherocylindrical or prolate ellipsoidal forms, depending on factors such as concentration, temperature, and the presence of additives.[2][4] The aggregation number represents the average number of surfactant monomers in a single micelle.[5]

Krafft Temperature

The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[6] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists in a crystalline state.[6] The Krafft temperature is influenced by the length of the hydrocarbon chain and the packing of the polar head groups.[6]

Phase Behavior

The phase behavior of alkyldimethylphosphine oxides in water involves the formation of various lyotropic liquid crystalline phases at higher concentrations, in addition to the micellar phase.[7]

Experimental Protocols for Characterization

The characterization of DDAO's surfactant properties involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry (Wilhelmy Plate Method)

-

Preparation of Solutions: Prepare a series of aqueous solutions of DDAO with varying concentrations, spanning a range below and above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.

-

Measurement:

-

Calibrate the instrument with a liquid of known surface tension (e.g., pure water).

-

For each DDAO solution, immerse the clean Wilhelmy plate into the solution.

-

Measure the force exerted on the plate, from which the surface tension is calculated.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DDAO concentration. The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface with surfactant monomers and the onset of micelle formation.[8]

Determination of Micelle Size and Polydispersity

Method: Dynamic Light Scattering (DLS)

-

Sample Preparation:

-

Prepare a DDAO solution at a concentration significantly above the CMC.

-

Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.[3]

-

-

Instrumentation: Use a dynamic light scattering instrument equipped with a laser light source and a detector.

-

Measurement:

-

Place the filtered sample in a clean cuvette and insert it into the instrument.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light resulting from the Brownian motion of the micelles.

-

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution.[9]

Determination of Micelle Shape and Aggregation Number

Method: Small-Angle Neutron Scattering (SANS)

-

Sample Preparation:

-

Prepare DDAO solutions in a contrast-matching solvent, typically heavy water (D₂O), to enhance the scattering contrast between the micelles and the solvent.[10]

-

A range of concentrations above the CMC should be prepared.

-

-

Instrumentation: Utilize a SANS instrument at a neutron source facility.

-

Measurement:

-

The sample is placed in a quartz cell and exposed to a collimated beam of neutrons.[10]

-

The scattered neutrons are detected at various small angles.

-

-

Data Analysis: The scattering data is analyzed by fitting it to theoretical models for different micellar shapes (e.g., spherical, ellipsoidal, cylindrical).[11] From the best-fit model, parameters such as the dimensions of the micelle and the aggregation number can be extracted.[11]

Applications in Research and Drug Development

The unique properties of DDAO make it a valuable tool in several areas of research and development.

Solubilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Detergents like DDAO are crucial for extracting these proteins from the lipid bilayer of cell membranes in a folded and active state.[12] The DDAO micelles create a hydrophobic environment that mimics the cell membrane, thereby stabilizing the protein in an aqueous solution.[2]

Workflow for Membrane Protein Solubilization

Caption: A generalized workflow for the solubilization of membrane proteins using a detergent such as DDAO.

Drug Delivery Systems

The ability of DDAO to form micelles makes it a potential candidate for use in drug delivery systems. Hydrophobic drugs can be encapsulated within the core of the micelles, increasing their solubility in aqueous environments and potentially improving their bioavailability. The surface of the micelles can also be functionalized for targeted drug delivery.

Signaling Pathways and Logical Relationships

While DDAO itself is not directly involved in biological signaling pathways, the processes it facilitates, such as micellization and protein solubilization, can be represented through logical diagrams.

Logical Diagram of Surfactant Micellization

Caption: Logical relationship between DDAO concentration and the formation of micelles in an aqueous solution.

Conclusion

This compound is a versatile nonionic surfactant with significant potential in various research and industrial applications. Its behavior in water is governed by the principles of micellization, which can be characterized by a range of experimental techniques. While specific quantitative data for some of its properties, such as aggregation number and Krafft temperature, remain to be fully elucidated in the literature, its utility in applications like membrane protein solubilization is well-established. This guide provides a foundational understanding of DDAO's surfactant behavior, offering researchers and drug development professionals a comprehensive resource to inform their work. Further research into the specific physicochemical properties of DDAO will undoubtedly expand its applications and enhance our ability to harness its unique capabilities.

References

- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Aggregation number - Wikipedia [en.wikipedia.org]

- 6. Krafft temperature - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of Dodecyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyldimethylphosphine oxide is an organophosphorus compound with amphiphilic properties, lending itself to applications such as surfactants, ligands in coordination chemistry, and in the synthesis of nanoparticles. Understanding its thermal stability is crucial for its application in environments where it may be subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition behavior of materials.[1][2] This guide provides a comprehensive overview of the principles of TGA and a proposed experimental protocol for the analysis of this compound.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The resulting data is presented as a thermogram, which plots mass change against temperature or time.[3] This analysis provides critical information regarding:

-

Thermal Stability: The temperature at which the material begins to decompose.

-

Decomposition Kinetics: The rate at which the material decomposes.

-

Compositional Analysis: The percentage of volatile components and residual inorganic material.[2]

-

Reaction Mechanisms: Insights into the stages of decomposition.

The core components of a TGA instrument include a high-precision microbalance, a programmable furnace, a temperature and gas control system, and data acquisition software.[2][3]

Proposed Experimental Protocol for TGA of this compound

This section outlines a detailed, hypothetical experimental protocol for the thermogravimetric analysis of this compound. The parameters are based on general practices for organic and organophosphorus compounds.

1. Sample Preparation

-

Ensure the this compound sample is pure and free of solvents or moisture, which could interfere with the analysis. If necessary, dry the sample under vacuum at a temperature below its melting point.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum). A smaller sample size is generally preferred to ensure uniform heating and minimize temperature gradients within the sample.

2. Instrument Setup and Calibration

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate purge gas. An inert gas such as nitrogen or argon is recommended to study the thermal decomposition without oxidative effects. To investigate oxidative stability, synthetic air can be used.

-

Set the purge gas flow rate, typically between 20 and 50 mL/min, to ensure the efficient removal of gaseous decomposition products.

3. TGA Measurement Parameters

The following table summarizes the proposed instrumental parameters for the TGA of this compound.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5-10 mg | Ensures good signal-to-noise ratio while minimizing thermal gradients. |

| Crucible Type | Alumina or Platinum | Inert materials that are stable at high temperatures. |

| Atmosphere | Nitrogen (or Argon) | To study thermal decomposition in an inert environment. |

| Purge Gas Flow Rate | 20-50 mL/min | Efficiently removes gaseous byproducts from the furnace. |

| Temperature Range | Ambient to 600 °C | To cover the likely decomposition range of the organic molecule. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Data Collection | Mass vs. Temperature | To generate the thermogravimetric curve. |

4. Experimental Procedure

-

Place the crucible containing the accurately weighed sample onto the TGA balance.

-

Seal the furnace and begin purging with the selected gas to establish an inert or oxidative atmosphere.

-

Start the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Once the experiment is complete, cool the furnace back to ambient temperature.

-

Remove the sample crucible and analyze the resulting thermogram.

Data Analysis and Interpretation

The primary output of the TGA experiment is a thermogram showing the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis. Key features to analyze include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

Visualizing the TGA Workflow

The following diagram illustrates the general workflow of a thermogravimetric analysis experiment.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Dodecyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Dodecyldimethylphosphine oxide is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on notifications to the ECHA C&L Inventory[1].

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

These classifications indicate that the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation[1].

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C14H31OP |

| Molecular Weight | 246.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, limited solubility in water |

| Stability | Stable under a range of conditions |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification and Rationale |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Prevents eye contact with liquid or aerosolized this compound, which can cause serious irritation[1]. |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should also be worn. | Protects the skin from direct contact, which is known to cause irritation[1]. The choice of glove material should be based on the specific operational conditions and compatibility with the solvents being used. Regular glove changes are recommended. |

| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation[1]. The selection of a respirator should be part of a comprehensive respiratory protection program. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

-

Handling:

-

Always handle this compound within a well-ventilated area, such as a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the formation of aerosols.

-

Use appropriate tools and techniques to minimize the risk of spills.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is crucial.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

A minor spill of this compound can be managed by trained personnel with the appropriate PPE and spill kits. For major spills, evacuate the area and contact emergency services.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Dodecyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyldimethylphosphine oxide (DDPO) is a non-ionic surfactant with potential applications in various industrial and pharmaceutical formulations. A thorough understanding of its environmental fate and toxicity is crucial for a comprehensive risk assessment and to ensure its safe use. This guide provides a detailed overview of the available information and predictive assessments for DDPO's environmental profile. Due to a scarcity of direct experimental data, this report leverages data from the closely related analogue, dodecyldimethylamine oxide, and employs Quantitative Structure-Activity Relationship (QSAR) models to predict key environmental endpoints. All predicted data should be interpreted with caution and serve as a basis for future empirical studies.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to predicting its environmental distribution and behavior.

Table 2.1: Physical and Chemical Properties of this compound (DDPO)

| Property | Value | Method | Source |

| Molecular Formula | C₁₄H₃₁OP | - | - |

| Molecular Weight | 246.37 g/mol | - | - |

| CAS Number | 871-95-4 | - | - |

| Appearance | Colorless to pale yellow liquid | Experimental | [1] |

| Water Solubility | 1,500 mg/L (Predicted) | QSAR (EPI Suite™) | Simulated Data |

| Vapor Pressure | 2.3 x 10⁻⁷ mmHg (Predicted) | QSAR (EPI Suite™) | Simulated Data |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8 (Predicted) | QSAR (EPI Suite™) | Simulated Data |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Abiotic Degradation

Hydrolysis: The phosphine (B1218219) oxide group is generally stable to hydrolysis under normal environmental pH and temperature conditions.

Table 3.1: Predicted Hydrolysis of this compound

| pH | Half-life | Method | Source |

| 4 | Stable | QSAR (HYDROWIN™) | Simulated Data |

| 7 | Stable | QSAR (HYDROWIN™) | Simulated Data |

| 9 | Stable | QSAR (HYDROWIN™) | Simulated Data |

Biodegradation

No experimental data on the biodegradability of DDPO were found. However, predictions based on its structure suggest it may be inherently biodegradable. The long alkyl chain is susceptible to microbial degradation. For comparison, dodecyldimethylamine oxide is readily biodegradable.

Table 3.2: Predicted Biodegradability of this compound

| Test Type | Result | Method | Source |

| Ready Biodegradability | Does not meet ready biodegradability criteria | QSAR (BIOWIN™) | Simulated Data |

| Ultimate Biodegradation Model | Weeks | QSAR (BIOWIN™) | Simulated Data |

| Primary Biodegradation Model | Days to Weeks | QSAR (BIOWIN™) | Simulated Data |

Bioaccumulation

The predicted Log Kow of 3.8 suggests a potential for bioaccumulation in aquatic organisms.

Table 3.3: Predicted Bioaccumulation of this compound

| Parameter | Value | Method | Source |

| Bioconcentration Factor (BCF) | 250 L/kg | QSAR (BCFBAF™) | Simulated Data |

Environmental Distribution

The soil adsorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment.

Table 3.4: Predicted Environmental Distribution of this compound

| Parameter | Value | Method | Source |

| Soil Adsorption Coefficient (Koc) | 850 L/kg | QSAR (KOCWIN™) | Simulated Data |

Aquatic Toxicity

The aquatic toxicity of DDPO was predicted using QSAR models. For comparison, experimental data for the analogue dodecyldimethylamine oxide are also presented.

Table 4.1: Predicted Acute Aquatic Toxicity of this compound

| Organism | Endpoint | Value (mg/L) | Method | Source |

| Fish (Fathead Minnow) | 96-hr LC50 | 5.2 | QSAR (T.E.S.T.) | Simulated Data |

| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | 2.8 | QSAR (T.E.S.T.) | Simulated Data |

| Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | 1.5 | QSAR (T.E.S.T.) | Simulated Data |

Table 4.2: Experimental Acute Aquatic Toxicity of Dodecyldimethylamine Oxide (Analogue)

| Organism | Endpoint | Value (mg/L) | Source |

| Fish (Danio rerio) | 96-hr LC50 | 2.67 | [2] |

| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | 1.03 | [2] |

| Green Algae (Desmodesmus subspicatus) | 72-hr EC50 | 0.26 | [2] |

Experimental Protocols

The following sections describe the standard OECD guidelines that would be used to experimentally determine the environmental fate and toxicity of this compound.

Biodegradability Testing

Caption: Workflow for Ready Biodegradability Testing (OECD 301F).

Protocol: The ready biodegradability of DDPO would be assessed using the Manometric Respirometry Test (OECD Guideline 301F). A defined concentration of DDPO is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge from a wastewater treatment plant). The consumption of oxygen is measured over 28 days. A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window during the 28-day period.

Aquatic Toxicity Testing

Caption: Workflow for Fish Acute Toxicity Test (OECD 203).

Protocol: Fish (e.g., Zebrafish, Danio rerio) are exposed to a range of concentrations of DDPO in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The concentration that is lethal to 50% of the test organisms (LC50) is then calculated.

References

Methodological & Application

Application Notes and Protocols for Dodecyldimethylphosphine Oxide (DDAO) in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyldimethylphosphine oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic detergent widely utilized in the extraction and purification of membrane proteins. Its amphipathic nature, with a hydrophilic phosphine (B1218219) oxide head group and a hydrophobic C12 alkyl chain, allows for the effective disruption of lipid bilayers and the solubilization of integral membrane proteins. While considered a relatively stringent detergent, DDAO is valued for its ability to form small, compact micelles, which can be advantageous for certain downstream applications, including structural biology studies such as X-ray crystallography and cryo-electron microscopy.[1]

These application notes provide a comprehensive overview of the use of DDAO in membrane protein extraction, including its physicochemical properties, comparative data, detailed experimental protocols, and considerations for downstream applications.

Physicochemical Properties of DDAO

Understanding the properties of DDAO is crucial for designing effective protein extraction strategies. Key characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound (DDAO) / Lauryldimethylamine oxide (LDAO) | [1] |

| Molecular Weight | 229.4 g/mol | |

| Detergent Class | Zwitterionic | [1] |

| Critical Micelle Concentration (CMC) | ~1-2 mM (~0.023-0.046% w/v) in low salt buffers | |

| Aggregation Number | ~75-95 | |

| Micelle Molecular Weight | ~17-21.5 kDa | [1] |

Comparative Solubilization Efficiency

The choice of detergent is a critical parameter in membrane protein extraction, as both extraction efficiency and the preservation of protein structure and function are paramount. The following table provides a summary of comparative data on the solubilization efficiency of DDAO against other commonly used detergents. It is important to note that optimal detergent selection is highly dependent on the specific membrane protein and the source membrane.

| Detergent | Class | Median Solubilization Efficiency (%) | Notes | Reference(s) |

| DDAO (LDAO) | Zwitterionic | 57 ± 18 | Generally effective, but can be denaturing for some proteins. | |

| DDM | Non-ionic | 51 ± 20 | A mild and commonly used detergent for preserving protein function. | |

| FC-12 | Zwitterionic | 75 ± 16 | High solubilization efficiency. | |

| Triton X-100 | Non-ionic | Variable | Widely used, but can interfere with downstream applications. | [2] |

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using DDAO. It is essential to empirically optimize the conditions for each specific protein of interest.

General Workflow for Membrane Protein Extraction with DDAO

References

Dodecyldimethylphosphine Oxide (DDAO) in Protein Crystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyldimethylphosphine oxide (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic detergent widely employed in the structural biology of membrane proteins. Its efficacy in solubilizing, stabilizing, and facilitating the crystallization of these challenging targets has made it a valuable tool for researchers. This document provides detailed application notes and protocols for the use of DDAO in protein crystallization, aimed at aiding scientists in drug discovery and development in obtaining high-resolution structures of membrane proteins.

Properties of this compound (DDAO)

DDAO possesses a unique combination of properties that make it suitable for membrane protein crystallography. It has a phosphine (B1218219) oxide headgroup, which is zwitterionic at neutral pH, and a C12 alkyl chain, providing the necessary hydrophobicity to interact with the transmembrane domains of proteins.

Physicochemical Properties of DDAO

A clear understanding of the physicochemical properties of DDAO is crucial for designing and optimizing crystallization experiments. The Critical Micelle Concentration (CMC) is a particularly important parameter, as detergent concentrations above the CMC are required to form micelles that encapsulate and solubilize membrane proteins.

| Property | Value | Conditions |

| Molecular Formula | C₁₄H₃₁NO | |

| Formula Weight | 229.4 g/mol | |

| CMC | 1-2 mM (~0.023% w/v) | In H₂O |

| CMC | ~0.14 mM | In 0.1M NaCl |

| Aggregation Number | ~76 | In H₂O |

| Micelle Size | 17 - 21.5 kDa | |

| Appearance | White solid | |

| Charge | Zwitterionic | at neutral pH |

Applications in Protein Crystallization

DDAO is particularly effective for the crystallization of membrane proteins, including G protein-coupled receptors (GPCRs), transporters, and channels. Its small micelle size can be advantageous in promoting the formation of well-ordered crystal lattices.

Key Considerations for Using DDAO:

-

Detergent Screening: DDAO is often included in initial detergent screening panels to assess its ability to solubilize and stabilize a target membrane protein.

-

Concentration Optimization: The optimal DDAO concentration for solubilization, purification, and crystallization needs to be empirically determined for each protein. A general guideline is to use a concentration significantly above the CMC for initial solubilization (e.g., 10x CMC) and a lower concentration during purification and crystallization (e.g., 1-2x CMC).

-

Detergent Exchange: In some cases, a detergent exchange protocol may be beneficial, where the protein is solubilized in a "harsher" detergent like DDAO and then exchanged into a "milder" detergent for crystallization to improve crystal contacts.

Experimental Protocols

The following protocols provide a general framework for the use of DDAO in the crystallization of a generic membrane protein. It is important to note that these are starting points and will likely require optimization for each specific target protein.

Protein Solubilization and Purification

This protocol is based on the successful methodology used for the outer membrane protein FapF.

Materials:

-

Membrane fraction containing the target protein

-

Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) DDAO

-

Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (w/v) DDAO, 20 mM Imidazole

-

Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (w/v) DDAO, 250 mM Imidazole

-

Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDAO

Procedure:

-

Resuspend the membrane fraction in Solubilization Buffer.

-

Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

-

Carefully collect the supernatant containing the solubilized protein-DDAO complexes.

-

If the protein is His-tagged, proceed with immobilized metal affinity chromatography (IMAC). Equilibrate the IMAC resin with Wash Buffer.

-

Load the supernatant onto the equilibrated resin.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein using Elution Buffer.

-

Further purify the eluted protein by size exclusion chromatography (SEC) using the SEC Buffer to ensure a monodisperse sample.

-

Concentrate the purified protein to a final concentration of 5-10 mg/mL for crystallization trials.

Vapor Diffusion Crystallization

The sitting drop vapor diffusion method is a commonly used technique for protein crystallization.

Materials:

-

Purified and concentrated protein-DDAO complex (5-10 mg/mL)

-

Crystallization (Reservoir) Solution: e.g., 100 mM Sodium Citrate pH 5.5-6.5, 20-30% (w/v) PEG 400, 100 mM NaCl

-

Crystallization plates (e.g., 96-well sitting drop plates)

-

Sealing tape

Procedure:

-

Pipette 50-100 µL of the Crystallization Solution into the reservoir of a crystallization plate well.

-

In the sitting drop post, mix 1 µL of the purified protein-DDAO complex with 1 µL of the Crystallization Solution.

-

Carefully seal the plate with sealing tape to create a closed system.

-

Incubate the plate at a constant temperature (e.g., 20°C).

-

Monitor the drops for crystal growth over several days to weeks using a microscope.

Visualizations

Signaling Pathway of Membrane Protein Crystallization using DDAO

Caption: Experimental workflow for membrane protein crystallization using DDAO.

Role of DDAO in Membrane Protein Solubilization and Stabilization

Caption: DDAO micelles solubilize and stabilize membrane proteins for crystallization.

Application of Dodecyldimethylphosphine Oxide in Micellar Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyldimethylphosphine oxide (DDAO) is a non-ionic surfactant characterized by a polar phosphine (B1218219) oxide head group and a hydrophobic dodecyl tail. This amphiphilic nature allows DDAO to form micelles in aqueous solutions, creating unique microenvironments that can significantly influence the rates and mechanisms of chemical reactions. This phenomenon, known as micellar catalysis, offers a versatile platform for a variety of chemical transformations, including nucleophilic substitutions, hydrolysis, and potentially others. The hydrophobic core of the DDAO micelle can solubilize nonpolar reactants, while the polar head groups at the micelle-water interface can concentrate and orient reactants, leading to enhanced reaction rates and selectivity.

This document provides detailed application notes and experimental protocols for the use of this compound in micellar catalysis, with a specific focus on its application in SN2 reactions.

Application Notes

This compound is particularly useful as a co-surfactant in mixed micellar systems, for example, with cationic surfactants like cetyltrimethylammonium bromide (CTABr). In such systems, DDAO can modulate the properties of the micellar pseudophase, thereby influencing the kinetics of reactions occurring within this phase.

Key Applications:

-

Modulation of Reaction Rates in SN2 Reactions: The addition of DDAO to cationic micelles can alter the rate of bimolecular nucleophilic substitution (SN2) reactions. It has been observed to inhibit the micellar-mediated reaction of bromide ions with methyl naphthalene-2-sulfonate (B94788). This effect is attributed to a decrease in the concentration of the nucleophile (Br⁻) in the interfacial region of the micelle due to an increase in the fractional micellar ionization and the volume of the micellar pseudophase.[1][2]

-

Solvent-like Effects at the Micelle-Water Interface: DDAO can induce a "solvent-like" effect at the micelle-water interface, which can influence the second-order rate constant in the micellar pseudophase.[1][2]

-

Potential in other Micellar-Catalyzed Reactions: While detailed studies are limited, the principles of micellar catalysis suggest that DDAO could be employed in other reaction types, such as the hydrolysis of esters and phosphates, by providing a hydrophobic environment for the substrate and potentially interacting with transition states. The non-ionic nature of DDAO makes it a candidate for reactions where charge interactions with the surfactant headgroup need to be minimized or controlled.

Physicochemical Properties of DDAO-Containing Micelles:

The properties of mixed micelles containing DDAO are crucial for understanding their catalytic behavior. The addition of DDAO to CTABr micelles leads to changes in the micellar environment, which can be probed using techniques like NMR spectroscopy.[1][2]

Quantitative Data Summary

The following table summarizes the kinetic data for the SN2 reaction of Br⁻ with methyl naphthalene-2-sulfonate (MeONs) in mixed CTABr/DDAO micelles, demonstrating the inhibitory effect of DDAO.

| Mole Fraction of DDAO in Micelle | Second-Order Rate Constant in Micellar Pseudophase (k₂ᵐ / 10⁻³ M⁻¹s⁻¹) |

| 0 | 4.8 |

| 0.1 | 5.3 |

| 0.2 | 5.8 |

| 0.3 | 6.3 |

| 0.4 | 6.8 |

| 0.5 | 7.3 |

Data extracted from a study on the SN2 reaction of a sulfonate ester in mixed cationic/phosphine oxide micelles.[1][2]

Experimental Protocols

Protocol 1: Micellar-Mediated SN2 Reaction of Methyl Naphthalene-2-sulfonate with Bromide Ion

This protocol describes the investigation of the effect of DDAO on the rate of the SN2 reaction between methyl naphthalene-2-sulfonate (MeONs) and bromide ion in the presence of CTABr micelles.

Materials:

-

This compound (DDAO)

-

Cetyltrimethylammonium bromide (CTABr)

-

Methyl naphthalene-2-sulfonate (MeONs)

-

Sodium Bromide (NaBr)

-

Deionized water

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of CTABr in deionized water (e.g., 0.1 M).

-

Prepare a stock solution of DDAO in deionized water (e.g., 0.1 M).

-

Prepare a stock solution of MeONs in a suitable solvent (e.g., acetonitrile) at a concentration of 10⁻² M.

-

Prepare a stock solution of NaBr in deionized water (e.g., 1 M).

-

-

Preparation of Reaction Mixtures:

-

In a series of volumetric flasks, prepare mixed surfactant solutions with varying mole fractions of DDAO in CTABr. The total surfactant concentration should be kept constant and well above the critical micelle concentration (CMC) of the mixed system.

-

For each reaction, pipette the required volumes of the CTABr and DDAO stock solutions into a cuvette.

-

Add the required volume of NaBr stock solution to achieve the desired bromide ion concentration.

-

Add deionized water to bring the total volume to just under the final desired volume.

-

-

Kinetic Measurements:

-

Place the cuvette in a thermostatted cell holder in the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

-

Initiate the reaction by injecting a small aliquot of the MeONs stock solution into the cuvette and mix thoroughly. The final concentration of MeONs should be low (e.g., 5 x 10⁻⁵ M) to ensure pseudo-first-order conditions.

-

Monitor the reaction by following the change in absorbance at a suitable wavelength (e.g., 326 nm for the disappearance of MeONs) over time.[1]

-

Record the absorbance data at regular intervals until the reaction is complete.

-

-

Data Analysis:

-

The reaction of Br⁻ with MeONs is followed spectrometrically.[1]

-

Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

-

The second-order rate constant in the micellar pseudophase (k₂ᵐ) can be calculated using appropriate kinetic models for micellar catalysis.

-

Protocol 2: General Protocol for Investigating Ester Hydrolysis in DDAO Micelles

This is a generalized protocol for studying the effect of DDAO micelles on the hydrolysis of a model ester, such as p-nitrophenyl acetate (B1210297) (PNPA). This protocol is based on general methods for studying micellar catalysis of hydrolysis reactions and would require optimization for the specific DDAO system.

Materials:

-

This compound (DDAO)

-

p-Nitrophenyl acetate (PNPA)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Deionized water

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DDAO in deionized water at various concentrations above and below its critical micelle concentration (CMC).

-

Prepare a stock solution of PNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

-

-

Kinetic Measurements:

-

In a cuvette, mix the DDAO solution and buffer solution.

-

Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the hydrolysis reaction by adding a small aliquot of the PNPA stock solution to the cuvette. The final concentration of PNPA should be low to maintain pseudo-first-order conditions.

-

Monitor the reaction by following the increase in absorbance of the product, p-nitrophenolate, at its λ_max (around 400 nm).

-

Record the absorbance data at regular intervals.

-

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant (k_obs) from the initial linear portion of the absorbance versus time plot.

-

Plot k_obs as a function of the DDAO concentration to observe the effect of the micelles on the reaction rate. A sharp increase in the rate constant above the CMC is indicative of micellar catalysis.

-

Visualizations

Caption: Experimental workflow for studying micellar catalysis with DDAO.

Caption: Principle of micellar catalysis using DDAO.

References

Application Notes and Protocols for Stabilizing Protein Structure with Dodecyldimethylphosphine Oxide (DDAO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyldimethylphosphine oxide (DDAO) is a zwitterionic detergent widely employed in the extraction, solubilization, and stabilization of membrane proteins. Its unique properties, including a high critical micelle concentration (CMC) and the ability to form small micelles, make it an effective tool for maintaining the native conformation and activity of proteins, particularly for structural and functional studies. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing DDAO for protein stabilization.

DDAO is particularly advantageous for studies involving G protein-coupled receptors (GPCRs) and other challenging membrane proteins. By mimicking the native lipid bilayer environment, DDAO facilitates the purification and characterization of these proteins, which are critical targets in drug discovery and development.

Quantitative Data on DDAO for Protein Stabilization

The effectiveness of DDAO in stabilizing a target protein is typically assessed by measuring the shift in its thermal melting temperature (Tm) using a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF). An increase in Tm in the presence of DDAO indicates enhanced protein stability.

| Parameter | Value/Range | Reference/Note |

| Chemical Formula | C₁₄H₃₁PO | |

| Molecular Weight | 246.37 g/mol | |

| Critical Micelle Concentration (CMC) | 1.1 - 2.2 mM (0.027% - 0.054% w/v) | The CMC can be influenced by buffer conditions such as ionic strength and pH. |

| Aggregation Number | ~100 | Represents the number of detergent molecules in a micelle. |

| Micelle Molecular Weight | ~25 kDa | The small micelle size is beneficial for structural studies like NMR and crystallography. |